Methyl 4-bromo-2-methoxybenzoate
Description
Methyl 4-bromo-2-methoxybenzoate (CAS: 139102-34-4, molecular formula: C₉H₉BrO₃, molecular weight: 245.07) is a brominated aromatic ester featuring a methoxy group at the 2-position and a bromine atom at the 4-position on the benzoate ring. It is synthesized via bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by cyanidation, methoxylation, and esterification, achieving a 47% overall yield and 99.8% purity (GC analysis) . This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of acridones for antimalarial drug development , and in electrochemical cross-coupling reactions to generate derivatives like methyl 4-benzyl-2-methoxybenzoate (90% yield) .
Properties
IUPAC Name |
methyl 4-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGAGRPPDYAZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568654 | |
| Record name | Methyl 4-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139102-34-4 | |
| Record name | Methyl 4-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139102-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-bromo-2-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chloride Substitution in 2-Chloro-4-Bromobenzoate Esters
Chlorine, a superior leaving group compared to fluorine, enables efficient SNAr under milder conditions.
Procedure :
Methyl 4-bromo-2-chlorobenzoate (prepared via esterification of 4-bromo-2-chlorobenzoic acid) undergoes substitution with sodium methoxide in dimethylformamide (DMF) at 80°C.
Key Insights :
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The electron-withdrawing ester group enhances ring activation, facilitating chloride displacement.
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Polar aprotic solvents like DMF improve nucleophilicity of methoxide.
Challenges :
Competing side reactions, such as hydrolysis of the ester, necessitate controlled reaction conditions.
Directed Bromination of Methoxybenzoate Esters
Regioselective Bromination of Methyl 2-Methoxybenzoate
Direct bromination of methyl 2-methoxybenzoate offers a route to the target compound but requires precise regiocontrol.
Procedure :
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Bromination : Methyl 2-methoxybenzoate is treated with bromine (Br₂) in acetic acid at 40°C, leveraging the ortho/para-directing methoxy group and meta-directing ester.
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Isolation : The 4-bromo isomer is separated via column chromatography.
Regiochemical Analysis :
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Methoxy Group : Directs electrophiles to positions 3 and 5 (ortho/para).
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Ester Group : Directs to position 4 (meta).
The interplay results in predominant bromination at position 4.
Yield : ~45% (extrapolated from similar brominations).
Multi-Step Synthesis via Intermediate Aldehydes
Formylation Followed by Esterification
A patent by Araxes Pharma LLC describes synthesizing 4-bromo-2-methoxybenzaldehyde, which can be oxidized to the carboxylic acid and esterified.
Steps :
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Metal-Halogen Exchange : 1,4-Dibromo-2-fluorobenzene reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C.
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Formylation : Quenching with dimethylformamide (DMF) yields 2-fluoro-4-bromobenzaldehyde.
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Methoxy Substitution : Reaction with methanol and K₂CO₃ produces 4-bromo-2-methoxybenzaldehyde.
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Oxidation and Esterification : The aldehyde is oxidized to 4-bromo-2-methoxybenzoic acid (e.g., using KMnO₄), followed by esterification with methanol.
Advantages :
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Mechanistic and Optimization Insights
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates.
Oxidation: Products include 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.
Reduction: Products include 4-bromo-2-methoxybenzyl alcohol.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceuticals | Serves as an intermediate in synthesizing drugs targeting inflammation and pain relief. |
| Organic Synthesis | Acts as a building block for creating complex organic molecules in both academic and industrial settings. |
| Material Science | Explored in developing new materials such as polymers and coatings due to its unique chemical properties. |
| Agricultural Chemicals | Used in formulating herbicides and pesticides that are more effective and environmentally friendly. |
| Biochemistry Research | Utilized to study enzyme interactions and metabolic pathways, contributing to advancements in molecular biology. |
Pharmaceuticals
Methyl 4-bromo-2-methoxybenzoate is significant in the pharmaceutical industry, particularly for synthesizing anti-inflammatory agents. Its ability to act as a precursor allows chemists to create compounds that can modulate biological pathways involved in pain and inflammation. For instance, it has been used in the synthesis of novel analgesics that show promising results in preclinical studies.
Organic Synthesis
In organic chemistry, this compound is valued for its reactivity and ability to undergo various transformations. It serves as a key intermediate for synthesizing more complex structures, including those used in drug development and agrochemicals. Its versatility makes it a staple in laboratories focused on synthetic organic chemistry.
Material Science
The compound's unique properties make it suitable for applications in material science. Researchers have investigated its potential in developing advanced materials such as biodegradable plastics and innovative coatings that enhance durability and performance. Its incorporation into polymer matrices has shown improved mechanical properties.
Agricultural Chemicals
In agriculture, this compound plays a role in the development of safer and more effective agrochemicals. Studies have demonstrated its effectiveness as a herbicide, providing an alternative to traditional chemicals that may pose environmental risks. The compound's structure allows for selective targeting of certain plant species while minimizing harm to others.
Biochemistry Research
The compound is also employed in biochemistry to explore enzyme kinetics and metabolic pathways. Its use in such studies has led to a better understanding of various biological processes, which is crucial for drug discovery and development.
Case Studies
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Synthesis of Anti-inflammatory Agents
- Study Reference : A recent study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-inflammatory drugs that showed enhanced efficacy compared to existing treatments.
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Development of Biodegradable Polymers
- Study Reference : Research published in the Journal of Polymer Science highlighted the incorporation of this compound into biodegradable polymer systems, resulting in materials with improved mechanical strength and environmental degradation profiles.
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Herbicide Formulation
- Study Reference : A field study evaluated the effectiveness of herbicides formulated with this compound, showing significant reductions in weed populations while maintaining crop yield, indicating its potential for sustainable agriculture practices.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-methoxybenzoate depends on its application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The reactivity and applications of brominated methoxybenzoates depend on substituent positions and functional groups. Key analogs include:
Table 1: Structural and Functional Comparison
Reactivity in Cross-Coupling Reactions
This compound exhibits superior reactivity in palladium-catalyzed cross-couplings due to the electron-donating methoxy group, which stabilizes transition states. For example:
- Buchwald-Hartwig Amination : Used to synthesize acridones with aryl amines, achieving yields >80% under microwave irradiation .
- Suzuki Coupling : Reacts with boronic acids to form biaryl derivatives, critical in drug discovery .
In contrast, analogs like methyl 3-bromo-4-hydroxybenzoate are less reactive in such reactions due to the hydroxyl group's propensity for hydrogen bonding, which complicates catalyst coordination .
Physicochemical Properties
- Melting Points : this compound derivatives generally exhibit higher melting points (>100°C) due to crystalline packing enhanced by the methoxy group. Analogs with nitro groups (e.g., methyl 4-bromo-3-nitrobenzoate) show even higher thermal stability .
- Solubility: The methoxy group improves solubility in organic solvents (e.g., DMF, THF), whereas hydroxylated analogs require polar solvents like ethanol or DMSO .
Biological Activity
Methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4) is an organic compound characterized by its unique structural features, including a methoxy group and a bromo substituent on the aromatic benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : Approximately 229.05 g/mol
- Physical State : Colorless to pale yellow liquid or solid
- Melting Point : ~34 °C
- Boiling Point : ~108 °C at 0.1 mmHg
Synthesis Methods
This compound can be synthesized through several methods, including:
- Methylation of 4-bromo-2-methoxybenzoic acid
- Esterification of 4-bromo-2-methoxyanthranilic acid
These methods allow for the introduction of the methoxy and bromo groups, which are crucial for its biological activity.
Antimicrobial Properties
Initial studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development aimed at treating infections.
Anticancer Potential
The compound's unique structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth. Studies have shown that compounds with similar structural features often exhibit anti-cancer properties by interfering with cell cycle regulation or inducing apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors in biological systems. The presence of halogen atoms and the methoxy group significantly influences its binding affinity, which may lead to either inhibition or activation of specific biochemical pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-methoxybenzoate | Methoxy group at ortho position | Lacks bromo substituent |
| Methyl 4-chloro-2-methoxybenzoate | Chlorine instead of bromine | Different halogen with potential reactivity |
| Methyl 3-bromo-4-methoxybenzoate | Bromine at meta position | Variation in substitution pattern |
This compound's specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial effects of various substituted benzoates, including this compound, demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism that involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
- Pharmacological Investigations : Ongoing research aims to elucidate the interactions of this compound with various biological targets, which could lead to the development of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-bromo-2-methoxybenzoate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via esterification of 4-bromo-2-methoxybenzoic acid. A common method involves reacting the acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature for 18 hours, achieving yields up to 94% . Optimization includes monitoring reaction progress via TLC and purifying the product using column chromatography. For scalability, consider controlled addition of methylating agents and inert atmospheres to minimize side reactions. Purity can be confirmed using HPLC and ¹H NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H NMR : Distinct signals include a singlet for the methyl ester (~3.9 ppm), a methoxy group (~3.8 ppm), and aromatic protons split by substituents (e.g., a doublet for the bromine-adjacent proton near 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 245.06 (C₉H₉BrO₃), with fragmentation patterns reflecting cleavage of the ester and methoxy groups .
- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-O ester vibrations near 1250 cm⁻¹ .
Q. How can researchers safely handle and store this compound in laboratory settings?
While specific hazard data for this compound is limited, general safety protocols for brominated aromatics apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store in a sealed container at 0–6°C in a dry, ventilated area .
- Avoid ignition sources due to potential decomposition into toxic fumes (e.g., CO) .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling elucidate the structural and electronic properties of this compound?
- X-ray Crystallography : Use SHELX programs for structure solution and refinement. ORTEP-III can visualize molecular geometry, highlighting bond angles and intermolecular interactions (e.g., halogen bonding) . For example, similar brominated benzoates exhibit planar aromatic rings with dihedral angles <5° between substituents .
- Density Functional Theory (DFT) : Apply methods like the Colle-Salvetti correlation-energy formula to model electron density distributions, predicting reactivity at the bromine site or methoxy group .
Q. What strategies are effective for functionalizing this compound in cross-coupling reactions, and how do substituents influence reactivity?
The bromine atom serves as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
Q. How do hydrogen-bonding patterns in this compound crystals affect its supramolecular assembly?
Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., C=O⋯H-O or Br⋯H-C interactions). In related structures, methoxy oxygen often acts as a hydrogen-bond acceptor, forming chains or rings that stabilize crystal packing . Synchrotron studies may reveal weak C-H⋯Br interactions contributing to lattice stability .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
While direct pharmacological data is limited, structural analogs show anti-inflammatory and antimicrobial activity. Recommended assays:
- Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values using ELISA kits to assess anti-inflammatory potential.
- Antimicrobial Screening : Use broth microdilution against S. aureus and E. coli .
- Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assays to rule off-target effects .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
